2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Beschreibung
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS RN: 578733-78-5) is a structurally complex ester derivative featuring a quinoxaline core substituted with a 4-ethylpiperazinyl group and a cyanoacetate moiety. The 2-ethylbutyl ester group further modulates lipophilicity, influencing pharmacokinetic behavior .
Eigenschaften
IUPAC Name |
2-ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-17(5-2)16-30-23(29)18(15-24)21-22(28-13-11-27(6-3)12-14-28)26-20-10-8-7-9-19(20)25-21/h7-10,17-18H,4-6,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVIROIWGZWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Piperazine Moiety: The quinoxaline intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine group.
Cyanoacetate Formation: The final step involves the reaction of the substituted quinoxaline with ethyl cyanoacetate in the presence of a base like sodium ethoxide, followed by esterification with 2-ethylbutanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and quinoxaline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. The presence of the piperazine ring suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Wirkmechanismus
The mechanism of action of 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate involves its interaction with molecular targets in biological systems. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimicrobial and anticancer agents. The piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core aromatic systems, substituents, and ester groups. Below is a comparative analysis with two key analogs: Ethyl 2-cyano-2-(4-methoxyphenyl)acetate (CAS: 15032-40-3) and Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate (CAS: 937604-30-3) . A summary is provided in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic Core Differences: The quinoxaline core in the target compound is electron-deficient, enabling π-π stacking interactions with biological targets, whereas the phenyl rings in analogs are less polarized, favoring hydrophobic interactions. Quinoxaline derivatives are often prioritized in drug design for their ability to intercalate DNA or inhibit enzymes .
Substituent Impact: The 4-ethylpiperazinyl group in the target compound enhances solubility compared to the 4-phenylpiperazino group in , as ethyl groups reduce aromaticity and improve hydrophilicity. Conversely, the 4-methoxy group in introduces electron-donating effects, altering reactivity in synthetic pathways.
This aligns with trends in prodrug design, where bulkier esters delay hydrolysis .
Functional Group Synergy: The cyano group in all three compounds acts as a strong electron-withdrawing moiety, stabilizing the enolate intermediate in Michael addition reactions. However, the hydroxyimino group in introduces tautomeric versatility, useful in coordination chemistry or nitric oxide release systems .
Research Implications and Limitations
While structural comparisons highlight functional differences, experimental data on solubility, stability, and bioactivity are scarce for the target compound. For instance:
- Quinoxaline vs. Phenyl: Quinoxaline’s planar structure may enhance DNA intercalation but reduce blood-brain barrier penetration compared to phenyl analogs.
- Piperazine Substitutions : Ethylpiperazine (target) vs. phenylpiperazine () could differentially modulate receptor affinity (e.g., serotonin receptors where piperazines are common).
Further studies using tools like SHELXL (for crystallography) or pharmacokinetic modeling are needed to validate these hypotheses.
Biologische Aktivität
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic compound characterized by its complex structure, which includes a quinoxaline core, a piperazine ring, and a cyano group. Its molecular formula is with a molecular weight of approximately 409.534 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H31N5O2 |
| Molecular Weight | 409.534 g/mol |
| CAS Number | 843620-41-7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group and piperazine ring enhance its binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction is crucial for its therapeutic effects, particularly in targeting pathways associated with neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on cell proliferation and apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines revealed that 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly as a modulator of GPR6 (G protein-coupled receptor 6), which is implicated in several neurological disorders such as Parkinson's disease.
Research Findings on Neuroprotection
In preclinical models, the administration of this compound led to significant improvements in motor function and reductions in neuroinflammation markers. It was found to decrease the levels of pro-inflammatory cytokines in the brain, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate | Similar cyano and ester functionalities | Contains a methylpiperidine instead of piperazine |
| 2-Ethylbutyl cyano[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | Methyl substitution at the para position | Potentially different receptor affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
